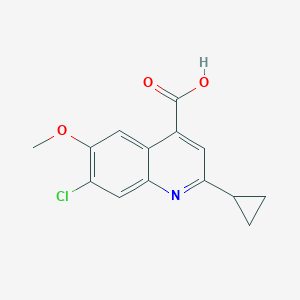
7-Chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid is a quinoline derivative known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro group at the 7th position, a cyclopropyl group at the 2nd position, and a methoxy group at the 6th position on the quinoline ring. The carboxylic acid group at the 4th position further enhances its chemical reactivity and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate aniline derivatives with suitable reagents to form the quinoline core
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chloro group in the presence of catalysts.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and cellular pathways.
Medicine: It is investigated for its potential as an antibacterial and anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase or topoisomerase IV, similar to other quinoline derivatives. This inhibition prevents the replication and transcription of bacterial DNA, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in antibacterial applications.
4-Chloro-7-methoxyquinoline-6-carboxylic acid methyl ester: Used as an intermediate in organic synthesis.
Uniqueness: 7-Chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. Its combination of chloro, cyclopropyl, and methoxy groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H12ClNO3 |
|---|---|
Molekulargewicht |
277.70 g/mol |
IUPAC-Name |
7-chloro-2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H12ClNO3/c1-19-13-5-8-9(14(17)18)4-11(7-2-3-7)16-12(8)6-10(13)15/h4-7H,2-3H2,1H3,(H,17,18) |
InChI-Schlüssel |
QJJSFFIKHVCJCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C3CC3)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















